2,4-Hexadiynylene dibenzoate
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Overview
Description
2,4-Hexadiynylene dibenzoate is a symmetric diacetylene compound known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .
Industrial Production Methods
The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadiynylene dibenzoate primarily undergoes polymerization reactions. It can participate in topochemical polymerization, where the compound polymerizes in the solid state upon exposure to heat or UV light. This reaction is highly dependent on the molecular packing and crystal structure of the compound .
Common Reagents and Conditions
The polymerization of this compound can be initiated using heat or UV irradiation. The presence of specific catalysts or initiators is not typically required for this process, as the reaction is driven by the inherent reactivity of the diacetylene moiety .
Major Products
The major product of the polymerization of this compound is a poly(diacetylene) polymer. This polymer exhibits unique optical and electronic properties, making it of interest for various applications in materials science .
Scientific Research Applications
2,4-Hexadiynylene dibenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of poly(diacetylene) polymers, which have applications in sensors, optical devices, and electronic materials.
Biology and Medicine: While specific applications in biology and medicine are less documented, the unique properties of its polymerization products could potentially be explored for biomedical applications.
Mechanism of Action
The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiynylene bis(pentafluorobenzoate): Similar in structure but with pentafluorobenzoate groups instead of benzoate.
2,4-Hexadiynylene di-p-toluenesulfonate: Another diacetylene compound with p-toluenesulfonate groups.
Uniqueness
2,4-Hexadiynylene dibenzoate is unique due to its specific ester groups and the resulting properties of its polymerization products. The benzoate groups contribute to the stability and reactivity of the compound, making it particularly suitable for applications in materials science .
Properties
CAS No. |
24996-65-4 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-benzoyloxyhexa-2,4-diynyl benzoate |
InChI |
InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
InChI Key |
JCZJRGIBGWSWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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